
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C26H29N5O and its molecular weight is 427.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₉H₂₂N₄O
- Molecular Weight : 318.41 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, a pyrimidine moiety, and an azetidine core, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit human acetylcholinesterase (hAChE), which is crucial for neurotransmission in the central nervous system. This inhibition can enhance cholinergic signaling, making it a potential candidate for treating Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, enhancing cognitive functions in models of neurodegeneration .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
In Vitro Studies
The following table summarizes key findings from in vitro studies on the biological activity of this compound:
Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
---|---|---|---|
Acetylcholinesterase Inhibition | Human AChE | 11.7 | Competitive inhibition |
Antiproliferative | MDA-MB-231 (breast cancer) | 19.9 - 75.3 | Induction of apoptosis |
Antiproliferative | OVCAR-3 (ovarian cancer) | 31.5 - 43.9 | Inhibition of cell viability |
Case Study 1: Neuroprotective Potential
In a study examining the effects on cognitive dysfunctions induced by scopolamine, this compound was administered to rats. The results indicated significant improvements in memory retention as measured by the Morris water maze test, alongside reduced levels of amyloid-beta (Aβ) aggregates in brain tissues .
Case Study 2: Anticancer Efficacy
Another study focused on the compound's effects on ovarian cancer cells demonstrated that treatment led to a marked decrease in cell viability and significant apoptosis markers. Western blot analysis confirmed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a robust anticancer mechanism .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. Toxicity assays conducted on SH-SY5Y neuroblastoma cells revealed no significant neurotoxic effects at therapeutic doses, supporting its potential for safe use in clinical settings .
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c32-26(29-23-11-13-30(14-12-23)16-20-7-3-1-4-8-20)22-17-31(18-22)25-15-24(27-19-28-25)21-9-5-2-6-10-21/h1-10,15,19,22-23H,11-14,16-18H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPWWGGBQDYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.